A Technical Guide to the Physical Properties of 3-Aminobenzoic Acid Hydrochloride
A Technical Guide to the Physical Properties of 3-Aminobenzoic Acid Hydrochloride
Introduction
3-Aminobenzoic acid hydrochloride is the hydrochloride salt of 3-aminobenzoic acid, an aromatic amino acid. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and dye manufacturing. Understanding its physical and chemical properties is paramount for researchers, scientists, and drug development professionals to ensure its proper handling, storage, and application in experimental and industrial settings. This technical guide provides a comprehensive overview of the core physical properties of 3-aminobenzoic acid hydrochloride, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts and workflows.
Core Physical and Chemical Properties
The fundamental properties of 3-Aminobenzoic acid hydrochloride are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical environments.
| Property | Value | Source(s) |
| IUPAC Name | 3-aminobenzoic acid;hydrochloride | [1] |
| Synonyms | 3-Aminobenzoic acid HCl, m-Aminobenzoic acid hydrochloride | [1] |
| CAS Number | 15151-51-6 | [1] |
| Molecular Formula | C₇H₈ClNO₂ | [1] |
| Molecular Weight | 173.60 g/mol | [1] |
| Appearance | White to faint brown powder or crystals | |
| Melting Point | 260-280 °C (with decomposition) | |
| Solubility (of free acid) | Slightly soluble in water (5.9 g/L at 15 °C). Soluble in boiling water, hot alcohol, acetone, and ether. | [2][3] |
| pKa (of free acid) | 3.07 (carboxyl group); 4.79 (amino group) | [2] |
Note: Solubility and pKa data are often reported for the free acid (3-Aminobenzoic acid). The hydrochloride salt form is expected to have significantly higher aqueous solubility due to the protonated amine group.
Molecular Structure and Protonation State
3-Aminobenzoic acid hydrochloride is formed through the acid-base reaction between the amino group of 3-aminobenzoic acid and hydrochloric acid. The amino group acts as a base, accepting a proton (H⁺) from HCl to form an ammonium salt. This protonation is a reversible equilibrium process.
Experimental Protocols
Accurate determination of physical properties requires standardized and reproducible experimental methods. The following sections detail the protocols for measuring key parameters.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. The capillary method is a widely used, straightforward technique for this purpose.[4]
Principle: A small, powdered sample is heated at a controlled rate inside a sealed capillary tube. The temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid is recorded as the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Sample of 3-Aminobenzoic acid hydrochloride (finely powdered)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[5]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[5][6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Note the temperature at which the sample melts.[5]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample tube and begin heating slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[5]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing highly accurate and reliable data.[7]
Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until the solution reaches saturation (equilibrium). The concentration of the dissolved solute in the saturated solution is then measured.[7][8]
Apparatus:
-
Thermostatic shaker bath or incubator
-
Flasks with airtight seals (e.g., screw-cap vials)
-
Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Calibrated balance and volumetric glassware
Procedure:
-
Preparation: Add an excess amount of 3-Aminobenzoic acid hydrochloride to a known volume of the solvent (e.g., deionized water) in a flask. The excess solid ensures that saturation can be achieved.
-
Equilibration: Seal the flask and place it in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let undissolved solids settle. Carefully withdraw a sample of the supernatant. Separate the saturated solution from the excess solid using filtration or centrifugation. This step must be performed quickly and at the experimental temperature to prevent precipitation or further dissolution.[8]
-
Analysis: Dilute the clear, saturated solution with a known volume of solvent. Determine the concentration of the solute using a pre-calibrated analytical method, such as UV-Vis spectroscopy.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid. For 3-Aminobenzoic acid hydrochloride, two pKa values are relevant: one for the carboxylic acid group and one for the protonated amino group. Potentiometric titration is a precise method for their determination.[9]
Principle: A solution of the compound is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored continuously as the titrant is added. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[10][11]
Apparatus:
-
Calibrated pH meter with an electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Preparation: Accurately weigh a sample of 3-Aminobenzoic acid hydrochloride and dissolve it in a known volume of deionized water in a beaker.
-
Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.
-
Titration: Begin stirring the solution. Record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9]
-
Data Collection: Continue the titration well past the equivalence point(s), which are identified by sharp increases in pH.
-
Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
pKa Determination:
References
- 1. 3-Aminobenzoic acid hydrochloride | C7H8ClNO2 | CID 3084218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. westlab.com [westlab.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 12. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
